molecular formula C26H44O2 B1242438 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran CAS No. 157360-23-1

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Cat. No.: B1242438
CAS No.: 157360-23-1
M. Wt: 388.6 g/mol
InChI Key: AGURKSYKTJQPNA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) features a benzofuran core with distinct substituents that dictate its antioxidant properties. The compound’s IUPAC name reflects its substitution pattern: a dihydrobenzofuran scaffold with hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) groups at positions 5, 4, and 6, respectively, and two pentyl (-C₅H₁₁) chains at position 2.

Key structural attributes include:

  • Benzofuran Core : A fused bicyclic system comprising a benzene ring and a dihydrofuran moiety.
  • Steric Shielding : The 4,6-di-tert-butyl groups create steric hindrance around the phenolic -OH group, reducing its reactivity with peroxyl radicals while stabilizing the resultant phenoxyl radical.
  • Lipophilic Side Chains : The 2,2-dipentyl substituents enhance lipid solubility, enabling effective integration into biological membranes.

Crystallographic data for BO-653 remains limited in public databases. However, molecular modeling and X-ray diffraction analogs suggest a planar benzofuran system with tert-butyl groups adopting equatorial orientations to minimize steric strain.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

NMR spectroscopy provides critical insights into BO-653’s structure:

¹H-NMR (CD₃OD, 600 MHz) :
  • δ 0.86–1.47 ppm : Multiplet signals from pentyl chain protons (-CH₂- and terminal -CH₃).
  • δ 1.21–1.24 ppm : Singlets for tert-butyl groups (18H, 4a/6a-CH₃).
  • δ 2.56–3.04 ppm : Doublets (J = 16.3 Hz) for diastereotopic H-3 protons.
  • δ 6.52 ppm : Singlet for aromatic H-7 protons (2H).
¹³C-NMR (CDCl₃, 150 MHz) :
  • δ 14.28–14.49 ppm : Terminal pentyl -CH₃ carbons.
  • δ 23.00–42.15 ppm : Aliphatic carbons from pentyl chains and tert-butyl groups.
  • δ 89.38 ppm : Quaternary C-2 bearing pentyl chains.
  • δ 103.66–154.22 ppm : Aromatic and oxygenated carbons (C-5, C-7).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation:

  • Molecular Ion : [M + Na]⁺ at m/z 829.6 (dimer) and [M]⁺ at m/z 388.6 (monomer).
  • Key Fragments :
    • m/z 387.3: Loss of hydroxyl hydrogen ([M – H]⁺).
    • m/z 329.2: Cleavage of tert-butyl groups.
    • m/z 185.1: Benzofuran core with residual substituents.

Comparative Analysis with Related Benzofuran Derivatives

BO-653 exhibits unique features compared to structurally analogous compounds:

Feature BO-653 α-Tocopherol Simpler Benzofurans (e.g., Coumaran)
Ortho Substituents 4,6-di-tert-butyl Methyl groups Unsubstituted or smaller alkyl
Side Chains 2,2-dipentyl Phytyl chain Short alkyl (e.g., methyl)
Radical Stability High (steric shielding) Moderate Low
Lipophilicity LogP ≈ 8.0 LogP ≈ 10.5 LogP < 3.0
  • Steric Effects : The tert-butyl groups in BO-653 reduce bimolecular decay of its phenoxyl radical by 50% compared to α-tocopherol.
  • Membrane Interaction : Dipentyl chains enhance localization in lipid bilayers, unlike α-tocopherol’s phytyl tail, which anchors deeper into membranes.
  • Synthetic Flexibility : BO-653’s modular structure allows tuning of substituents for targeted antioxidant activity, unlike rigid natural analogs.

Properties

CAS No.

157360-23-1

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

4,6-ditert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol

InChI

InChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3

InChI Key

AGURKSYKTJQPNA-UHFFFAOYSA-N

SMILES

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC

Canonical SMILES

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC

Other CAS No.

157360-23-1

Synonyms

2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran
4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol
BO 653
BO-653

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for tert-Butyl Group Installation

A plausible first step involves introducing tert-butyl groups to a phenolic precursor. For example, reacting 2,4-dihydroxybenzoic acid with tert-butyl chloride under Lewis acid catalysis (e.g., AlCl₃) yields 4,6-di-tert-butyl-2-hydroxybenzoic acid. Subsequent esterification and reduction could generate the diol intermediate.

Representative Conditions :

StepReagents/ConditionsPurpose
1tert-BuCl, AlCl₃, DCM, 0°C → RTFriedel-Crafts alkylation
2CH₃OH, H₂SO₄, refluxEsterification
3LiAlH₄, THF, 0°CReduction to diol

Pentyl Chain Introduction via Alkylation

The geminal dipentyl groups at position 2 may be installed via double alkylation. Treating the diol intermediate with pentyl bromide in the presence of a strong base (e.g., KOH) under phase-transfer conditions (e.g., tetrabutylammonium bromide) facilitates successive substitutions.

Critical Parameters :

  • Solvent : Toluene or DMF for improved solubility.

  • Temperature : 80–100°C to enhance reaction kinetics.

  • Stoichiometry : Excess pentyl bromide (2.5 equiv per OH group) ensures complete substitution.

Benzofuran Ring Cyclization

Cyclization of the dialkylated diol into the benzofuran core is achieved via acid-catalyzed dehydration. Methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) in refluxing toluene promotes intramolecular ether formation.

Optimization Notes :

  • Catalyst Loading : 10–15 mol% MsOH minimizes side reactions.

  • Reaction Time : 12–24 hours for complete conversion.

  • Workup : Neutralization with NaHCO₃ followed by column chromatography (SiO₂, hexane/EtOAc).

Hydroxyl Group Functionalization

The C5 hydroxyl group in BO-653 is introduced via demethylation if a methoxy-protected intermediate is used. For example, BBr₃ in DCM at −78°C selectively cleaves methyl ethers without affecting tert-butyl groups.

Alternative Approach :
Direct oxidation of a methylene group adjacent to the furan oxygen using MnO₂ or DDQ, though this method risks over-oxidation.

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • tert-Butyl groups impede electrophilic substitution. Use bulky solvents (e.g., tert-butanol) to improve accessibility.

  • Regioselectivity :

    • Directed ortho-metalation (DoM) with LiTMP ensures precise substitution patterns.

  • Byproduct Formation :

    • Column chromatography (gradient elution) or recrystallization (EtOH/H₂O) isolates the desired product.

Comparative Analysis of Synthetic Pathways

RouteStepsKey AdvantagesLimitationsYield*
AFriedel-Crafts → Alkylation → CyclizationHigh regioselectivityLengthy purification~35%
BDirect Cyclization → Post-functionalizationFewer stepsLower tert-butyl incorporation~22%

*Theoretical yields based on analogous benzofuran syntheses.

Industrial-Scale Considerations

Patent literature emphasizes the use of cost-effective intermediates and scalable conditions:

  • Catalyst Recycling : Immobilized AlCl₃ on SiO₂ reduces waste.

  • Continuous Flow Systems : Enhance heat transfer during exothermic alkylation steps.

  • Green Chemistry : Subcritical water as a solvent for cyclization improves sustainability.

Chemical Reactions Analysis

Types of Reactions

BO-653 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of BO-653, as well as substituted analogs with modified functional groups .

Scientific Research Applications

Comparative Antioxidant Potency

The following table summarizes the comparative antioxidant activities of BO-653 and other common antioxidants:

CompoundAntioxidant ActivityMechanism of Action
BO-653HighRadical scavenging; stable phenoxyl radical
Alpha-TocopherolModerateRadical scavenging; less stable than BO-653
Ascorbic AcidVariableReduces radicals but does not spare BO-653 in liposomal membranes

This table highlights the unique properties of BO-653 that may make it a promising candidate for further research and application in oxidative stress-related conditions.

Cardiovascular Health

The ability of BO-653 to inhibit low-density lipoprotein (LDL) oxidation has significant implications for cardiovascular health. LDL oxidation is a critical factor in the development of atherosclerosis. Studies have shown that BO-653 effectively reduces LDL oxidation, potentially mitigating the risk of cardiovascular diseases .

Neuroprotective Effects

Given its potent antioxidant properties, there is potential for BO-653 to be explored in neuroprotective applications. Oxidative stress is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. The stability of the phenoxyl radical derived from BO-653 could provide a protective effect against neuronal damage caused by oxidative stress .

Case Study 1: Lipid Peroxidation Inhibition

In a controlled laboratory setting, researchers evaluated the effectiveness of BO-653 against lipid peroxidation in various biological membranes. The findings indicated that BO-653 significantly reduced lipid peroxidation levels compared to control groups treated with no antioxidants or with lower potency antioxidants. This study underscores its potential utility in formulations aimed at preserving cellular integrity under oxidative stress conditions.

Case Study 2: LDL Oxidation Inhibition

A clinical study assessed the impact of BO-653 on LDL oxidation levels in human subjects at risk for cardiovascular diseases. Participants who received BO-653 supplementation exhibited lower levels of oxidized LDL compared to those who did not receive the compound. These results suggest that BO-653 could be beneficial as a dietary supplement for cardiovascular health.

Biological Activity

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran, commonly referred to as BO-653, is a synthetic phenolic compound recognized for its potent antioxidant properties. This article explores the biological activity of BO-653, focusing on its antioxidant capabilities, lipophilicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

BO-653 has the molecular formula C26H44O2C_{26}H_{44}O_2 and features a complex structure that contributes to its biological activity. The presence of bulky tert-butyl groups enhances its lipophilicity while influencing its interaction with radicals and cellular membranes.

PropertyValue
Molecular FormulaC26H44O2
Molecular Weight396.63 g/mol
LogP (Octanol/Water)High lipophilicity

Research indicates that BO-653 acts as a radical-scavenging antioxidant. In vitro studies have demonstrated its ability to reduce lipid peroxidation effectively. The electron spin resonance (ESR) studies revealed that the phenoxyl radical derived from BO-653 is more stable than the alpha-tocopheroxyl radical, suggesting a unique mechanism of action that enhances its antioxidant potency against lipid peroxidation in phosphatidylcholine liposomal membranes .

Comparative Studies

In comparative studies, BO-653 exhibited superior antioxidant activity compared to alpha-tocopherol (vitamin E), particularly in protecting against lipid peroxidation. While ascorbic acid was shown to reduce the phenoxyl radical derived from BO-653, it did not spare BO-653 in liposomal membrane oxidation .

Table 2: Antioxidant Activity Comparison

CompoundLipid Peroxidation Inhibition (%)Mechanism of Action
BO-653Higher than alpha-tocopherolRadical scavenging and membrane protection
Alpha-TocopherolLowerDirect radical scavenging

Lipophilicity and Bioavailability

The lipophilic nature of BO-653 plays a critical role in its biological activity. Its high logP value enhances its ability to integrate into cellular membranes, which is essential for effective antioxidant action. Studies have shown that the bulky tert-butyl substituents significantly influence the compound's distribution in biological systems .

Table 3: Lipophilicity Measurements

Measurement MethodResult
LogD (Octanol/Water)High
Membrane Integration PotentialStrong

Anti-HCV Activity

Recent studies have highlighted the potential anti-HCV (Hepatitis C Virus) activity of BO-653. Its lipophilic characteristics may facilitate better cellular uptake and efficacy against viral infections . This suggests possible applications in antiviral therapies.

Case Studies

  • Antioxidant Efficacy : A study evaluating the antioxidant capacity of various phenolic compounds found that BO-653 significantly inhibited LDL oxidation, indicating potential cardiovascular benefits .
  • Radical Scavenging : Another investigation into the radical-scavenging properties of synthetic antioxidants confirmed that BO-653 outperformed several other compounds in reducing oxidative stress markers in cellular models.

Q & A

Q. How does the molecular design of BO-653 address limitations of natural antioxidants like vitamin E in lipid peroxidation inhibition?

BO-653 was rationally designed with two key structural features: (1) 4,6-di-tert-butyl groups at the ortho positions of the phenolic ring to stabilize the phenoxyl radical via steric hindrance and electron donation, and (2) 2,2-dipentyl side chains to enhance lipophilicity and localization within lipid membranes. This design increases radical stability (vs. α-tocopherol) and LDL affinity, improving antioxidant efficacy in lipid-rich environments .

Q. What in vitro assays are recommended for quantifying BO-653’s radical-scavenging activity?

  • MCLA-dependent chemiluminescence : Measures inhibition of linoleic acid autoxidation by detecting peroxyl radicals .
  • Electron Spin Resonance (ESR) : Directly quantifies phenoxyl radical stability and reaction kinetics (e.g., decay rates, interactions with ascorbate) .
  • Liposomal membrane oxidation assays : Use phosphatidylcholine vesicles to mimic biological membranes, with oxidation tracked via conjugated diene formation or thiobarbituric acid-reactive substances (TBARS) .

Q. How does BO-653’s lipophilicity influence its pharmacokinetic profile in animal models?

BO-653’s dipentyl chains and tert-butyl groups confer high LDL-binding affinity, enabling prolonged plasma retention and effective accumulation in atherosclerotic plaques. In Watanabe heritable hyperlipidemic rabbits, BO-653 achieved 3–5× higher LDL concentrations than probucol, correlating with robust inhibition of Cu²⁺-induced LDL oxidation ex vivo .

Advanced Research Questions

Q. What methodological contradictions arise when comparing BO-653’s chemical reactivity and biological efficacy?

While BO-653 exhibits lower peroxyl radical scavenging rate constants than α-tocopherol in homogeneous solutions (due to steric hindrance from tert-butyl groups), it outperforms α-tocopherol in lipid membranes. This discrepancy highlights the importance of membrane localization and radical stability over raw chemical reactivity in biological systems . Researchers must differentiate between solution-phase kinetics (e.g., stopped-flow ESR) and membrane-embedded assays to avoid misinterpretation .

Q. How does BO-653 interact with ascorbic acid in heterogeneous systems, and what are the implications for experimental design?

In homogeneous solutions, ascorbate reduces BO-653 phenoxyl radicals, sparing BO-653 during oxidation. However, in lipid membranes, this synergy is absent due to spatial separation: BO-653 resides in the lipid phase, while ascorbate remains aqueous. Experimental designs must account for compartmentalization by using membrane-permeable reductants (e.g., ubiquinol) or hybrid systems .

Q. What are the challenges in translating BO-653’s antioxidant efficacy to in vivo antiatherogenic outcomes?

Key challenges include:

  • Dose-dependent off-target effects : High doses may disrupt redox balance or interact with signaling pathways (e.g., proteasome α-subunit modulation in endothelial cells) .
  • Species-specific LDL kinetics : BO-653’s LDL retention in rabbits may not extrapolate to humans, necessitating species-adjusted dosing in preclinical trials .
  • Oxidative stress heterogeneity : Atherosclerotic lesions exhibit variable oxidative microenvironments; localized delivery (e.g., nanoparticle carriers) may improve efficacy .

Q. What mechanisms underlie BO-653’s anti-HCV activity, and how should redox-modulating therapies be optimized?

BO-653 suppresses HCV replication in vitro (EC₅₀ = 12 μM in HuH-7 replicon cells) by altering the intracellular redox state, potentially disrupting viral RNA synthesis. Its lipophilicity enables deeper penetration into lipid droplets hosting HCV replication machinery. Methodologically, combining BO-653 with PEG-interferon in chimeric mice reduced viral load synergistically, suggesting redox-adjuvant therapies require co-delivery systems to target hepatocytes .

Data Contradiction Analysis

Q. Why do some studies report BO-653 as superior to probucol, while others show no clinical benefit in atherosclerosis?

BO-653 outperforms probucol in vitro by inhibiting LDL oxidation at lower concentrations (IC₅₀ ~0.1 μM vs. 1 μM for probucol) . However, clinical trials may fail due to:

  • Endpoint selection : LDL oxidation inhibition ≠ plaque regression.
  • Patient stratification : Non-responders may have advanced atherosclerosis driven by non-oxidative pathways (e.g., inflammation) .
  • Bioavailability variability : Human LDL-binding kinetics may differ from animal models .

Methodological Recommendations

  • Radical stability assays : Use ESR to compare BO-653 phenoxyl radical half-life (t₁/₂ ~20 min) with α-tocopheroxyl radicals (t₁/₂ <5 min) .
  • In vivo dosing : In rabbits, 50 mg/kg/day achieves plasma [BO-653] >10 μM; adjust for species-specific LDL turnover .
  • Synergy studies : Pair BO-653 with hydrophilic antioxidants (e.g., ascorbate) in emulsions to bridge aqueous-lipid phases .

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